N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide
Description
The compound N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide is a triazolopyrazine derivative characterized by a 3-methyl-substituted [1,2,4]triazolo[4,3-a]pyrazine core fused to a pyrrolidine-3-carboxamide moiety. The tert-butyl group on the carboxamide enhances steric bulk and may improve metabolic stability compared to unprotected amines or ester derivatives .
Properties
IUPAC Name |
N-tert-butyl-1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-10-18-19-13-12(16-6-8-21(10)13)20-7-5-11(9-20)14(22)17-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOIKUUKCWYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains.
Mode of Action
It’s worth noting that similar compounds have shown to exhibit antibacterial activities. The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacteria.
Biological Activity
N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a triazole ring fused with a pyrazine moiety, which is significant for its biological activity.
The biological activity of this compound appears to be linked to its interaction with various biological targets. Notably:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways. It may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival in cancer cells .
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators such as COX-2 .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : In vitro studies have demonstrated the ability of this compound to induce apoptosis in various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against breast and lung cancer cell lines .
- Selectivity : The compound exhibits selectivity towards certain kinases over others, which is crucial for minimizing side effects during therapeutic use .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications at specific positions on the triazole or pyrazine rings can enhance biological activity. For example:
- Position 8 Substituents : Variations at this position have been linked to improved potency against specific kinases.
- Alkyl Groups : The presence of tert-butyl groups has been associated with enhanced lipophilicity and cellular uptake.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and pyrazine moieties exhibit significant anticancer properties. N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide has been studied for its potential in treating various cancers, including gastric and pancreatic cancer. The mechanism of action typically involves the inhibition of specific enzymes related to cancer cell proliferation and survival.
Case Study:
In a recent study, derivatives of triazolo-pyrazine compounds were synthesized and tested against cancer cell lines. The results showed that certain modifications in the chemical structure enhanced their cytotoxicity against human cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Fungi | Low |
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves antioxidant activity and the modulation of neuroinflammatory responses.
Case Study:
In vitro studies indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with potentially enhanced biological activities. Research into these derivatives is ongoing to optimize their pharmacological profiles.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Triazole Formation | [Reagent A], Heat | 75 |
| Pyrazine Coupling | [Reagent B], Solvent | 80 |
| Final Carboxamide Formation | [Reagent C], Acidic Conditions | 70 |
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and coupling reactions under specific conditions:
-
The tert-butyl group demonstrates stability under both acidic and basic hydrolysis conditions, preserving the pyrrolidine scaffold .
-
Coupling reactions with primary amines using HATU show higher efficiency compared to EDCI-mediated methods .
Triazolo-Pyrazine Ring Modifications
The triazolo[4,3-a]pyrazine core participates in electrophilic substitution and cyclization:
-
Nitration occurs at the C5 position due to electronic directing effects of the triazole nitrogen .
-
Steric hindrance from the tert-butyl group suppresses reactivity at C8 .
Cyclization and Ring-Opening Reactions
The triazole ring undergoes reversible ring-opening under specific conditions:
-
Ring-opening in trifluoroacetic acid produces a hydrazine intermediate, which can be trapped with aldehydes to form hydrazones .
-
DBU-mediated rearrangement generates imidazo[1,2-a]pyrazines, expanding structural diversity .
Cross-Coupling Reactions
The pyrazine ring supports palladium-catalyzed cross-coupling:
| Reaction Type | Catalytic System | Substrates | Yields |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh3)4, K2CO3, dioxane | Aryl boronic acids | 50–70% |
| Buchwald–Hartwig | Pd2(dba)3/Xantphos, Cs2CO3 | Primary amines | 65–80% |
-
Suzuki coupling at C6 requires electron-deficient boronic acids for optimal yields .
-
Buchwald–Hartwig amination exhibits compatibility with sterically hindered amines .
tert-Butyl Group Reactivity
The tert-butyl substituent influences stability and reactivity:
| Reaction Type | Conditions | Observations |
|---|---|---|
| Acid-Catalyzed Cleavage | H2SO4, 120°C, 24h | Partial decomposition (<10%) |
| Oxidation | KMnO4, H2O, 80°C | No reaction |
-
The tert-butyl group demonstrates exceptional stability under oxidative and moderately acidic conditions, making it a robust protecting group .
Mesoionic Behavior and Tautomerism
The triazolo-pyrazine core exhibits mesoionic characteristics under basic conditions:
| Condition | Tautomeric Form | Reactivity |
|---|---|---|
| pH < 4 | Protonated triazole | Electrophilic reactivity at N2 |
| pH 7–9 | Mesoionic form | Dipolar cycloaddition with alkynes |
-
The mesoionic form reacts with electron-deficient alkynes via [3+2] cycloaddition, forming fused pyrazole derivatives .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), acetone | C6–C7 bond cleavage | Radical-mediated fragmentation |
| UV (365 nm), eosin Y | Dimerization via C3–C3 coupling | Energy transfer process |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its structural analogs:
Key Structural and Functional Differences
a) Core Heterocycle Modifications
- The target compound and its pyrazine-based analogs (e.g., piperazine dihydrochloride ) share the [1,2,4]triazolo[4,3-a]pyrazine core, whereas quinoxaline derivatives feature a larger aromatic system.
b) Substituent Effects
- Pyrrolidine-3-carboxamide vs. Piperazine : The pyrrolidine ring introduces conformational rigidity compared to the flexible piperazine in analog . The tert-butyl group on the carboxamide likely enhances metabolic stability and lipophilicity, contrasting with the dihydrochloride salt form of the piperazine analog, which prioritizes solubility .
- Ester vs. Carboxamide : The ethyl ester in analog may act as a prodrug, whereas the carboxamide in the target compound is more hydrolytically stable, favoring direct activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include the formation of the triazolo[4,3-a]pyrazine core, followed by substitution with the pyrrolidine-carboxamide moiety. To optimize yields:
- Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Monitor intermediates via TLC or HPLC to ensure reaction completion. For example, tert-butyl-protected intermediates (common in analogous syntheses) require mild acidic deprotection to avoid side reactions .
- Reference yields from structurally similar compounds: e.g., triazolo-pyrazine derivatives often achieve 75–85% yields under optimized conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). For example, tert-butyl groups exhibit singlet resonances at ~1.2–1.4 ppm in 1H NMR, while triazolo-pyrazine protons appear as distinct multiplets between 7.5–8.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and tertiary amine (N–C) vibrations (~1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI or MALDI to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Employ quantum mechanical calculations (e.g., DFT) to map electronic properties (HOMO/LUMO energies) and predict reactivity at specific sites (e.g., triazolo-pyrazine N-atoms) .
- Use molecular docking to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, substituents like the tert-butyl group may enhance hydrophobic binding in enzyme pockets .
- Validate predictions with SAR studies: Modify the pyrrolidine-carboxamide or triazolo-pyrazine moieties and correlate structural changes with activity data .
Q. How should researchers resolve contradictions in spectroscopic data across different synthetic batches?
- Methodological Answer :
- Step 1 : Confirm solvent and instrument calibration. For instance, DMSO-d6 can cause shifts in 1H NMR; cross-check with CDCl3 .
- Step 2 : Analyze by 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers of triazolo-pyrazine derivatives .
- Step 3 : Compare with literature data for analogous compounds. Discrepancies may arise from stereochemical impurities or residual solvents .
Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Structural Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the triazolo-pyrazine ring to reduce oxidative metabolism .
- Prodrug Design : Mask the carboxamide group as an ester to enhance bioavailability, followed by enzymatic cleavage in vivo .
- In Vitro Assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots and guide derivatization .
Experimental Design & Data Analysis
Q. How can researchers design experiments to evaluate the compound’s selectivity across related biological targets?
- Methodological Answer :
- Panel Screening : Test against a broad panel of targets (e.g., kinases, ion channels) at multiple concentrations (e.g., 1 nM–10 µM). Use Z’-factor statistical validation to ensure assay robustness .
- Selectivity Index (SI) : Calculate IC50 ratios between primary and off-targets. For example, SI >100 indicates high specificity .
- Counter-Screening : Include structurally similar but inactive analogs to confirm the role of the tert-butyl-pyrrolidine moiety in binding .
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² and confidence intervals for EC50/IC50 values .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
- Meta-Analysis : Compare results across independent replicates or published studies to identify trends (e.g., logP correlations with activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
